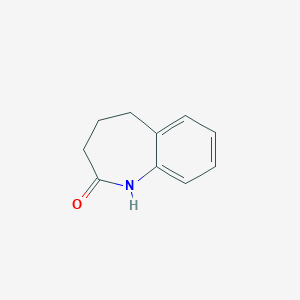

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Overview

Description

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS: 4424-80-0) is a seven-membered heterocyclic compound featuring a benzannulated azepinone core. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol . This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for bioactive molecules. Key derivatives are synthesized via reactions such as condensation with substituted guanidines or oximes, as demonstrated in the preparation of pyrimidinyl- and anilino-substituted analogs . The compound’s IR spectra typically show characteristic NH and C=O stretches (e.g., 1665 cm⁻¹), while NMR data confirm the stereochemistry and substitution patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of 2-aminoacetophenone: One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters.

Polyphosphoric Acid Method: Another method involves the use of polyphosphoric acid.

Industrial Production Methods:

Industrial production methods for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo various substitution reactions, including nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is recognized as a crucial intermediate in the synthesis of various pharmaceutical agents aimed at treating neurological disorders. Its unique bicyclic structure allows for modifications that enhance therapeutic efficacy and specificity .

Therapeutic Agents

- Research has shown that derivatives of this compound can interact with neurotransmitter systems, making them suitable candidates for drugs targeting conditions such as depression and anxiety disorders .

| Compound | Target Disorder | Mechanism of Action |

|---|---|---|

| This compound Derivative A | Depression | Serotonin Reuptake Inhibition |

| This compound Derivative B | Anxiety | GABA Modulation |

Neuroscience Research

Receptor Interaction Studies

- In neuroscience research, this compound is utilized to study receptor interactions within the brain. It aids in understanding the mechanisms behind mood disorders and anxiety, contributing to the development of improved therapeutic strategies .

Case Study: Mood Disorder Mechanisms

- A study investigated the effects of a benzazepine derivative on serotonin receptors in animal models. Results indicated significant modulation of receptor activity, suggesting potential for developing new antidepressants .

Organic Synthesis

Building Block for Complex Molecules

- The compound serves as a building block in organic chemistry, facilitating the synthesis of complex molecules with potential applications in drug discovery and development. Its structural versatility allows chemists to create diverse derivatives .

| Synthesis Route | Product | Yield (%) |

|---|---|---|

| Route A | Compound X | 85% |

| Route B | Compound Y | 90% |

Material Science

Development of New Materials

- The unique properties of this compound make it suitable for developing materials with specific electrical or optical characteristics. This application is particularly relevant in electronics and photonics industries .

Biochemical Studies

Insights into Enzyme Interactions

Mechanism of Action

The mechanism of action of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, influencing biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The benzazepinone core is structurally analogous to other nitrogen-containing heterocycles, such as benzodiazepines and benzotriazepines. Below is a comparative analysis of key derivatives and related compounds:

Table 1: Key Structural and Functional Comparisons

Structural Validation

- X-Ray Crystallography: Confirmed the (E)-configuration of oxime ether derivatives (e.g., (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one), critical for understanding bioactive conformations .

Purity and Analytical Data

Biological Activity

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.20 g/mol. The compound features a bicyclic structure that is essential for its interaction with biological targets.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties . In a study assessing its efficacy in animal models, the compound demonstrated significant activity against induced seizures. The median effective dose (ED50) was found to be approximately 204 mg/kg in these tests.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects . It appears to modulate neurotransmitter systems and may protect neurons from damage caused by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.

Antiparasitic Activity

Substituted derivatives of tetrahydrobenzazepines have shown promise as antiparasitic agents . Specifically, compounds related to this compound have been evaluated for their effectiveness against Trypanosoma cruzi and Leishmania chagasi, the causative agents of Chagas disease and leishmaniasis respectively .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Binding to Receptors : The compound interacts with various receptors involved in neurotransmission and pain pathways.

- Inhibition of Enzymes : It may inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), which are crucial in cell cycle regulation and neuronal survival .

- Modulation of Inflammatory Pathways : The presence of functional groups enhances its ability to modulate inflammation-related biochemical pathways.

Case Studies

Synthesis and Derivatives

Various synthesis methods for producing this compound have been developed. Modifications at different positions on the benzazepine framework can yield derivatives with enhanced biological activities. For example:

- 8-Nitro Derivative : Exhibits increased anti-inflammatory and analgesic properties due to enhanced receptor interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its derivatives?

- Methodological Answer : The core benzazepinone structure is typically synthesized via cyclization or acylation of precursor amines. For example, substituted derivatives (e.g., 3,3-dichloro or 9-fluoro analogs) are synthesized by reacting the benzazepinone core with acylating agents like 2,4-dichlorobenzoyl chloride under basic conditions . Key steps include controlling reaction temperature (e.g., 0–25°C for acylation) and using catalysts like triethylamine to enhance yield. Intermediate purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is structural characterization performed for benzazepinone derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, the InChIKey

LBLVWRMGTPVFLY-UHFFFAOYSA-N(for the 3,3-dichloro derivative) provides a unique identifier for cross-referencing computational and experimental data . X-ray crystallography may resolve stereochemical ambiguities in substituted derivatives, such as the 7-bromo analog (CAS 53841-99-9) .

Q. What computational tools predict physicochemical properties of benzazepinone derivatives?

- Methodological Answer : Tools like PubChem and ChemAxon calculate properties such as logP (e.g., XlogP = 2.8 for 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one), topological polar surface area (TPSA ≈ 29 Ų), and hydrogen-bonding capacity . These predictions guide solubility assessments and reaction design (e.g., selecting solvents for recrystallization).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, F) influence the reactivity of the benzazepinone core?

- Methodological Answer : Substitutents like chlorine or fluorine alter electron density, affecting nucleophilic/electrophilic reactivity. For instance, 3,3-dichloro substitution increases electrophilicity at the carbonyl group, facilitating nucleophilic additions . Comparative studies using Hammett constants (σ values) can quantify substituent effects on reaction rates. Fluorine substituents (e.g., 9-fluoro derivative, CAS 1151397-80-6) enhance metabolic stability in pharmacological studies .

Q. What strategies resolve contradictions in reported biological activities of benzazepinone derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor subtype selectivity) or impurity profiles. Rigorous analytical chromatography (HPLC with UV/ELSD detection) is essential to confirm purity (>95%) and identify byproducts (e.g., ethyl ester impurities in acylation reactions) . Dose-response studies across multiple cell lines or in vivo models can clarify structure-activity relationships (SAR) .

Q. How can reaction conditions be optimized for enantioselective synthesis of chiral benzazepinones?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity. For example, the tert-butyl ester of a tetrahydrobenzazepine derivative (CAS 303134-03-4) was synthesized with >90% enantiomeric excess (ee) via chiral resolution . Reaction monitoring via chiral HPLC (e.g., Chiralpak® columns) ensures optical purity.

Q. Analytical and Experimental Design Challenges

Q. What methods are recommended for impurity profiling in benzazepinone synthesis?

- Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard. For example, impurities in the 3,3-dichloro derivative (CAS 86499-22-1) were resolved using a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) . Mass spectrometry (LC-MS) identifies impurities by molecular weight (e.g., M+16 for oxidation byproducts).

Q. How do steric effects from bulky substituents impact crystallization of benzazepinones?

- Methodological Answer : Bulky groups (e.g., 4-methylperhydro-1,4-diazepine in CAS 303134-03-4) reduce crystal symmetry, necessitating solvent screening (e.g., ethanol/water mixtures) for optimal crystal growth . Differential scanning calorimetry (DSC) determines melting points (e.g., 239–241°C for the hydrochloride hydrate derivative) to confirm crystallinity .

Q. Notes

- Avoid commercial sources like ; prioritize PubChem and peer-reviewed syntheses .

- For advanced SAR studies, cross-reference computational (e.g., molecular docking) and experimental data to validate targets .

- Always confirm substituent positions via NOESY NMR to prevent misassignment in regiochemical studies .

Properties

IUPAC Name |

1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVRAYIYXRVAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289960 | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4424-80-0 | |

| Record name | 4424-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.